molecular formula C19H32ClNO2 B14670082 alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride CAS No. 41456-91-1

alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride

Cat. No.: B14670082
CAS No.: 41456-91-1
M. Wt: 341.9 g/mol
InChI Key: DZSBFXGKMMKUOZ-UHFFFAOYSA-N
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Description

Alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound is characterized by the presence of a pyrrolidine ring, a phenoxy group, and multiple methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride typically involves multi-step organic reactions One common method includes the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to introduce the phenoxy group This is followed by the formation of the pyrrolidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride: Shares a similar phenoxy group but differs in the structure of the nitrogen-containing ring.

    2,2,5,5-Tetramethyl-1-pyrrolidineethanol: Lacks the phenoxy group but has a similar pyrrolidine and ethanol structure.

Uniqueness

Alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is unique due to the combination of its phenoxy group and pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

CAS No.

41456-91-1

Molecular Formula

C19H32ClNO2

Molecular Weight

341.9 g/mol

IUPAC Name

1-(3,4-dimethylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C19H31NO2.ClH/c1-14-7-8-17(11-15(14)2)22-13-16(21)12-20-18(3,4)9-10-19(20,5)6;/h7-8,11,16,21H,9-10,12-13H2,1-6H3;1H

InChI Key

DZSBFXGKMMKUOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C(CCC2(C)C)(C)C)O)C.Cl

Origin of Product

United States

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